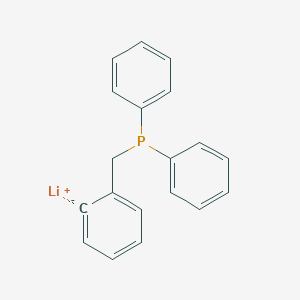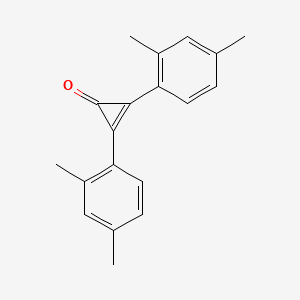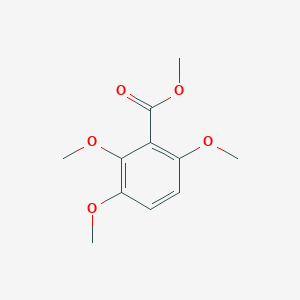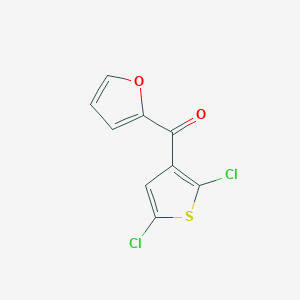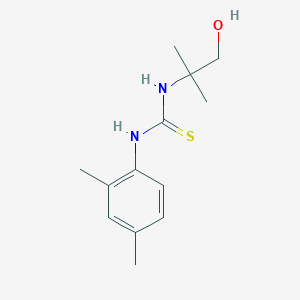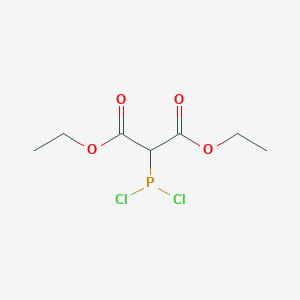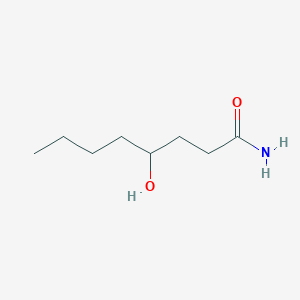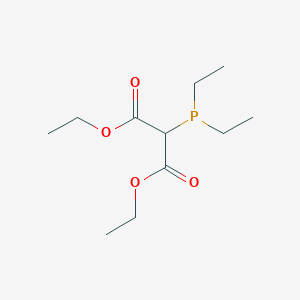
Diethyl (diethylphosphanyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (diethylphosphanyl)propanedioate is an organophosphorus compound that features a phosphanyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ionsThis enolate ion then reacts with an alkyl halide, such as diethylphosphanyl chloride, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (diethylphosphanyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Diethyl (diethylphosphanyl)propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the synthesis of materials with unique properties, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl (diethylphosphanyl)propanedioate involves its ability to form stable carbon-phosphorus bonds. The phosphanyl group can interact with various molecular targets, including enzymes and receptors, through covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar backbone but lacks the phosphanyl group.
Diethyl phosphonate: Contains a phosphonate group instead of a phosphanyl group.
Diethyl acetoacetate: Similar structure but with a keto group instead of a phosphanyl group.
Properties
CAS No. |
58334-32-0 |
|---|---|
Molecular Formula |
C11H21O4P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
diethyl 2-diethylphosphanylpropanedioate |
InChI |
InChI=1S/C11H21O4P/c1-5-14-10(12)9(11(13)15-6-2)16(7-3)8-4/h9H,5-8H2,1-4H3 |
InChI Key |
HIGUKSUDIBGRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)P(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


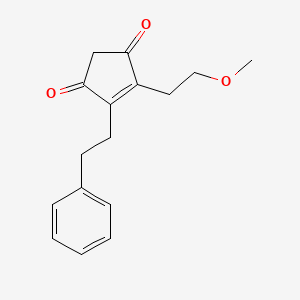
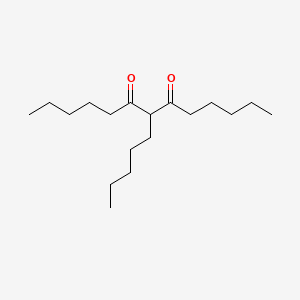
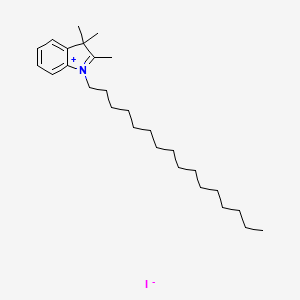
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)

